molecular formula C22H16ClNO2 B4903929 2-(2-chlorophenyl)-2-[(2-methylphenyl)amino]-1H-indene-1,3(2H)-dione

2-(2-chlorophenyl)-2-[(2-methylphenyl)amino]-1H-indene-1,3(2H)-dione

Cat. No.: B4903929
M. Wt: 361.8 g/mol
InChI Key: QKPZFKODLMHTMB-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-2-[(2-methylphenyl)amino]-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives

Properties

IUPAC Name

2-(2-chlorophenyl)-2-(2-methylanilino)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO2/c1-14-8-2-7-13-19(14)24-22(17-11-5-6-12-18(17)23)20(25)15-9-3-4-10-16(15)21(22)26/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPZFKODLMHTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-2-[(2-methylphenyl)amino]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-methylaniline.

    Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization under acidic or basic conditions to form the indene core structure.

    Oxidation: The final step involves oxidation to introduce the dione functionality at the 1,3-positions of the indene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-2-[(2-methylphenyl)amino]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the dione to diols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Alcohols, diols.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: As a precursor for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-2-[(2-methylphenyl)amino]-1H-indene-1,3(2H)-dione involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-2-[(2-methylphenyl)amino]-1H-indene-1,3(2H)-dione: can be compared with other indene derivatives such as:

Uniqueness

  • Structural Features : The presence of both chlorophenyl and methylphenyl groups imparts unique chemical properties.
  • Reactivity : The specific arrangement of functional groups influences its reactivity and potential applications.

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